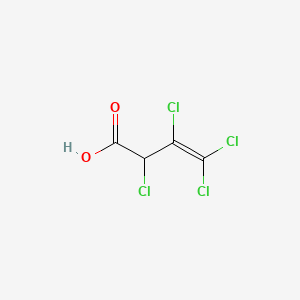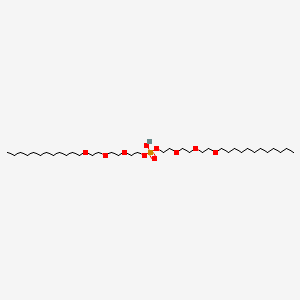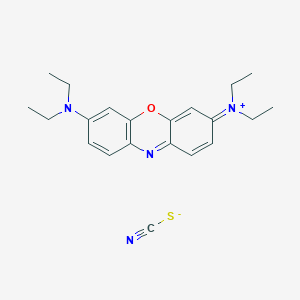
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is a chemical compound with the molecular formula C21H26N4OS. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate typically involves the reaction of phenoxazine derivatives with diethylamine and thiocyanate ions. The process can be summarized as follows:
Starting Materials: Phenoxazine, diethylamine, and thiocyanate salts.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.
Procedure: Phenoxazine is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with thiocyanate salts to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its color and properties.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.
Aplicaciones Científicas De Investigación
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
- 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- 3,7-Bis(diethylamino)phenoxazin-5-ium tetrachlorozincate
Uniqueness
Compared to its analogs, 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
82142-14-1 |
|---|---|
Fórmula molecular |
C21H26N4OS |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;thiocyanate |
InChI |
InChI=1S/C20H26N3O.CHNS/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;3H/q+1;/p-1 |
Clave InChI |
XHIPTIKBRSBIFI-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


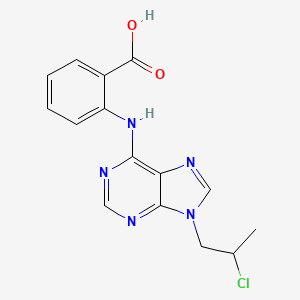
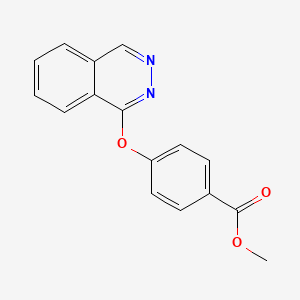
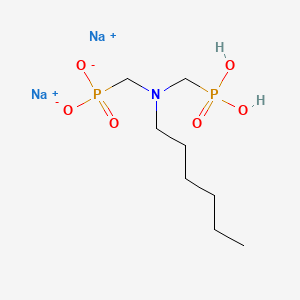
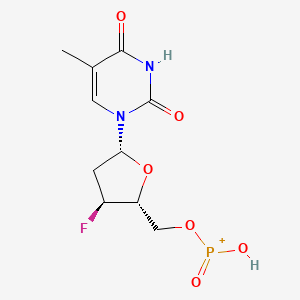
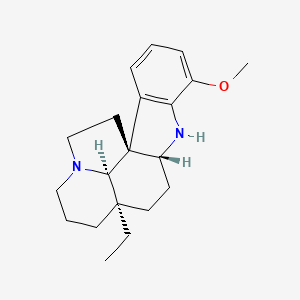


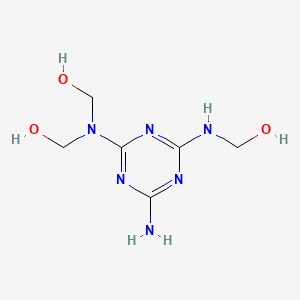
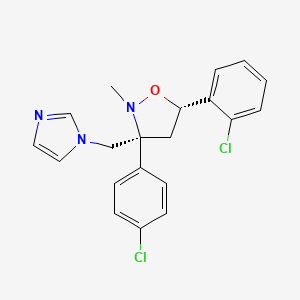
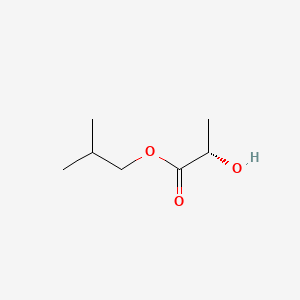

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
